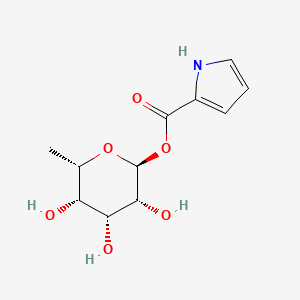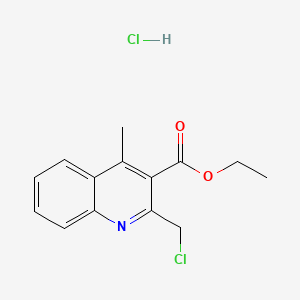
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is likely a derivative of quinoline, a class of compounds that has a wide range of biological properties . Quinoline derivatives are often used in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinazolinone and quinazoline derivatives, which are structurally similar to quinolines, can be synthesized using various aldehydes and ammonium acetate .
科学的研究の応用
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 2-chloromethyl-4 (3H)-quinazolinones are used as key intermediates in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Method : An improved one-step synthesis of 2-chloromethyl-4 (3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3H)-quinazolinones were conveniently prepared in one pot .
- Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antioxidants
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antioxidants .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antiviral Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antiviral .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antibacterial .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
Antifungal Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines, which can be synthesized from 2-chloromethyl-4 (3H)-quinazolinones, display a range of pharmacological effects including antifungal .
- Method : Numerous methods for the synthesis of pyrimidines are described . Antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
将来の方向性
Future research could explore the potential uses of this compound in medicinal chemistry, given the wide range of biological activities exhibited by quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds .
特性
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUZNRWSWRIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583277 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride | |
CAS RN |
1009306-52-8 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

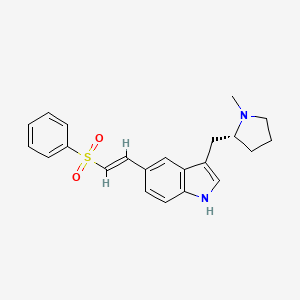
![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)
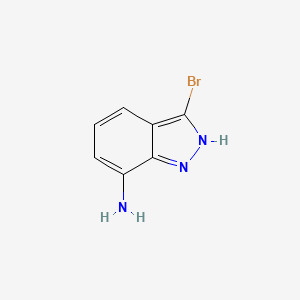
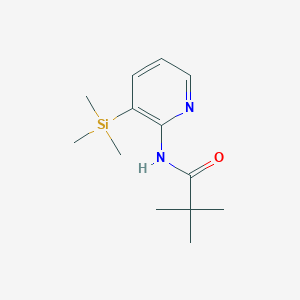
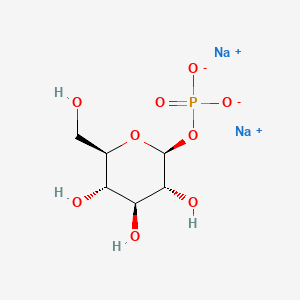

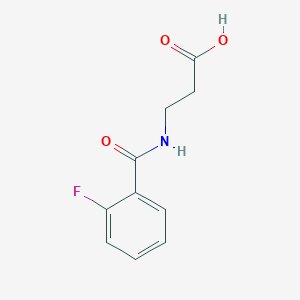
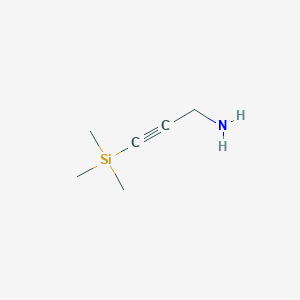
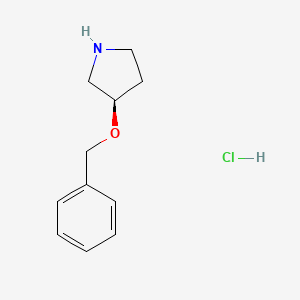
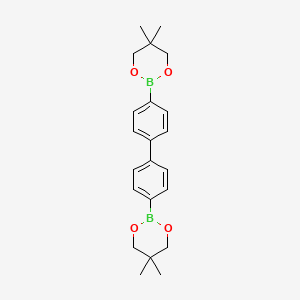
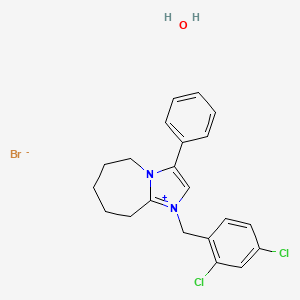
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
